![molecular formula C14H11F2NO2 B1411905 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine CAS No. 1896790-23-0](/img/structure/B1411905.png)
4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine
Overview
Description
4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine: is an organic compound that features a benzylamine group attached to a difluorobenzo[1,3]dioxole moiety
Mechanism of Action
Target of Action
It is structurally similar to fludioxonil , a broad-spectrum fungicide that inhibits the transport-associated phosphorylation of glucose .
Mode of Action
Based on its structural similarity to fludioxonil , it may also inhibit the transport-associated phosphorylation of glucose, thereby reducing mycelial growth .
Biochemical Pathways
It is likely that it affects the glucose metabolism pathway, given its potential mode of action .
Result of Action
Based on its potential mode of action, it may result in the reduction of mycelial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine typically involves the following steps:
Formation of the Difluorobenzo[1,3]dioxole Core: This can be achieved through the reaction of 2,2-difluorobenzene-1,3-diol with appropriate reagents to form the dioxole ring.
Introduction of the Benzylamine Group: The benzylamine moiety can be introduced via a nucleophilic substitution reaction, where the benzylamine reacts with a suitable leaving group on the difluorobenzo[1,3]dioxole core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, possibly altering the functional groups present.
Substitution: The benzylamine group can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, potentially with altered functional groups.
Substitution Products: New compounds with different functional groups replacing the benzylamine moiety.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: The unique structure of 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine makes it a valuable intermediate in the synthesis of novel organic compounds.
Biology and Medicine:
Pharmaceutical Research: The compound may be investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Biochemical Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific characteristics.
Comparison with Similar Compounds
2,2-Difluorobenzo[1,3]dioxol-5-amine: Shares the difluorobenzo[1,3]dioxole core but lacks the benzylamine group.
4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde: Similar structure but with an aldehyde group instead of the benzylamine.
Uniqueness:
Structural Features: The presence of both the difluorobenzo[1,3]dioxole core and the benzylamine group gives 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine unique chemical properties.
Its unique structure may confer specific biological or material properties not found in similar compounds.
Properties
IUPAC Name |
[4-(2,2-difluoro-1,3-benzodioxol-5-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)18-12-6-5-11(7-13(12)19-14)10-3-1-9(8-17)2-4-10/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOCEOZRYRWLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC3=C(C=C2)OC(O3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


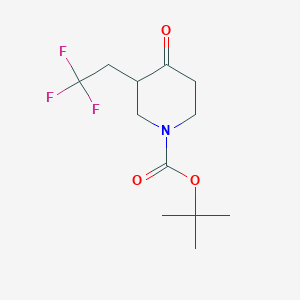
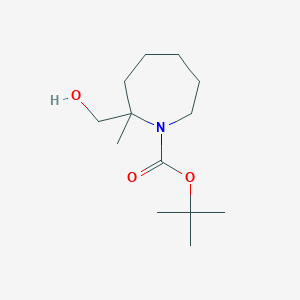
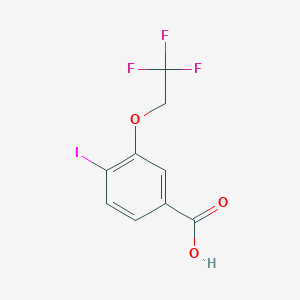
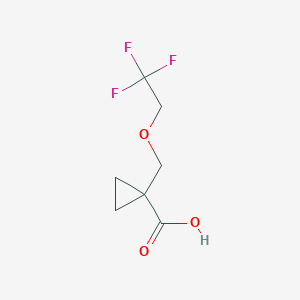
![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)
![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)
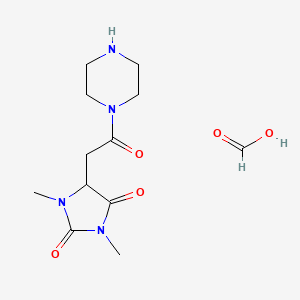
![Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B1411837.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)



![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
